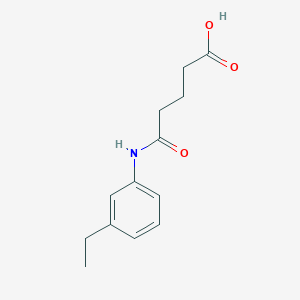

5-(3-Ethylanilino)-5-oxopentanoic acid

Description

BenchChem offers high-quality 5-(3-Ethylanilino)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Ethylanilino)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28g/mol |

IUPAC Name |

5-(3-ethylanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C13H17NO3/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

XMRDKKAZAWHENN-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)CCCC(=O)O |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Ethylanilino)-5-oxopentanoic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 5-(3-Ethylanilino)-5-oxopentanoic acid. As this compound is not extensively documented in current scientific literature, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. We present a robust, proposed synthetic pathway, detailed protocols for its characterization using modern analytical techniques, and an expert analysis of its potential applications based on its structural motifs. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in established chemical principles and authoritative references.

Introduction and Molecular Overview

5-(3-Ethylanilino)-5-oxopentanoic acid is an organic molecule characterized by a pentanoic acid backbone functionalized with an N-aryl amide. Specifically, it is an amic acid, a class of compounds that feature both a carboxylic acid and an amide functional group. The structure incorporates a 3-ethylaniline moiety linked via an amide bond to a five-carbon chain derived from glutaric acid.

The presence of the N-aryl amide and carboxylic acid groups within the same molecule imparts a unique combination of chemical properties, making it a subject of interest. N-aryl amides are a cornerstone of many pharmaceutical compounds, and molecules incorporating dicarboxylic acid features are precursors to a range of biologically active heterocyclic systems, such as glutarimides.[1] While specific data for 5-(3-Ethylanilino)-5-oxopentanoic acid is scarce, its synthesis and properties can be confidently predicted based on well-established principles of organic chemistry. This guide provides the necessary theoretical framework and practical protocols to enable its synthesis and exploration.

Chemical Structure:

Figure 1. Chemical structure of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems. The following properties for 5-(3-Ethylanilino)-5-oxopentanoic acid are predicted based on its molecular structure.

| Property | Predicted Value / Characteristic |

| IUPAC Name | 5-((3-ethylphenyl)amino)-5-oxopentanoic acid |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid at room temperature. |

| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 4.5 - 5.0, typical for aliphatic carboxylic acids. The N-H proton of the amide is significantly less acidic (pKa > 17). |

| Solubility | Expected to have low solubility in water, but soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. It should be soluble in aqueous base (e.g., NaOH, NaHCO₃) due to the formation of the carboxylate salt. |

| LogP (Octanol-Water) | The calculated LogP is approximately 2.0-2.5, suggesting moderate lipophilicity. |

Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic Acid

Proposed Synthetic Pathway: Nucleophilic Acyl Substitution

The most direct and efficient method for the synthesis of N-aryl amic acids is the aminolysis of a cyclic anhydride.[2][3] We propose the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid via the reaction of 3-ethylaniline with glutaric anhydride . This reaction is a nucleophilic acyl substitution where the nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form the desired product.[]

Reaction Scheme:

Figure 2. Synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid from 3-ethylaniline and glutaric anhydride.

This method is advantageous due to its high atom economy, typically high yields, and the use of readily available starting materials. The reaction is often exothermic and can be performed under mild conditions without the need for a catalyst.[2]

Detailed Experimental Protocol

Materials and Reagents:

-

3-Ethylaniline (C₈H₁₁N, MW: 121.18 g/mol )

-

Glutaric anhydride (C₅H₆O₃, MW: 114.10 g/mol )

-

Dichloromethane (CH₂Cl₂, anhydrous) or Diethyl Ether

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Saturated sodium chloride solution (Brine)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1.0 eq, e.g., 5.0 g, 43.8 mmol) in 100 mL of anhydrous dichloromethane.

-

Addition of Amine: In a separate beaker, prepare a solution of 3-ethylaniline (1.0 eq, e.g., 5.31 g, 43.8 mmol) in 25 mL of anhydrous dichloromethane.

-

Transfer the 3-ethylaniline solution to an addition funnel and add it dropwise to the stirring solution of glutaric anhydride over 15-20 minutes at room temperature. The reaction is exothermic, and a precipitate may form.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent, visualizing with UV light.

-

Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted 3-ethylaniline, followed by brine (1 x 50 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure 5-(3-Ethylanilino)-5-oxopentanoic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid.

Structural Characterization and Analytical Methods

Validation of the successful synthesis and purity of the target compound requires a suite of analytical techniques. Below are the predicted spectral data and appropriate analytical methods.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (s, 1H): Carboxylic acid proton (-COOH). δ 9.9 (s, 1H): Amide proton (-NH-). δ 7.4-7.6 (m, 2H): Aromatic protons ortho to the amide linkage. δ 7.1-7.3 (t, 1H): Aromatic proton para to the ethyl group. δ 6.9-7.0 (d, 1H): Aromatic proton ortho to the ethyl group. δ 2.6 (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃). δ 2.4 (t, 2H): Methylene protons adjacent to the amide carbonyl (-CH₂-C=O). δ 2.2 (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH). δ 1.9 (p, 2H): Central methylene protons (-CH₂-CH₂-CH₂-). δ 1.2 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.5: Carboxylic acid carbonyl carbon (-COOH). δ 171.0: Amide carbonyl carbon (-C=O). δ 144.0, 139.0: Aromatic carbons attached to the ethyl and amino groups. δ 128.5, 122.0, 119.0, 118.0: Other aromatic carbons. δ 35.0, 33.0, 28.0, 20.5: Aliphatic carbons of the pentanoic acid and ethyl groups. δ 15.5: Methyl carbon of the ethyl group. |

| IR Spectroscopy (KBr, cm⁻¹) | 3300-2500 (broad): O-H stretch of the carboxylic acid. ~3300 (sharp): N-H stretch of the secondary amide. ~2960, ~2870: Aliphatic C-H stretches. ~1710 (strong): C=O stretch of the carboxylic acid. ~1650 (strong): C=O stretch of the amide (Amide I band).[5] ~1540 (strong): N-H bend of the amide (Amide II band).[5] ~1300: C-O stretch of the carboxylic acid.[6] |

| Mass Spectrometry (EI) | m/z 235: Molecular ion peak [M]⁺. m/z 122: Fragment corresponding to the glutaric acid radical cation. m/z 121: Fragment corresponding to the 3-ethylaniline radical cation. m/z 106: Fragment from loss of the methyl group from the 3-ethylaniline fragment. m/z 77: Phenyl cation fragment. A common fragmentation pathway for N-aryl amides is the cleavage of the N-CO bond.[7][8] |

Analytical Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by identifying the proton and carbon environments.

-

Protocol:

-

Dissolve 10-15 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign peaks based on predicted chemical shifts and coupling patterns.

-

4.2.2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized compound.

-

Protocol:

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Analysis: Inject 10 µL and analyze the chromatogram for the main peak and any impurities. Purity is determined by the relative area of the main peak.[9]

-

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Applications and Biological Relevance

While 5-(3-Ethylanilino)-5-oxopentanoic acid itself has not been studied, its structural components suggest several areas of potential interest for drug development and materials science.

-

Anti-inflammatory Agents: The N-aryl amide moiety is structurally related to N-arylanthranilic acids, a class of compounds known for their non-steroidal anti-inflammatory drug (NSAID) activity.[10] Mefenamic acid and meclofenamic acid are examples from this class. It would be plausible to investigate this compound for similar cyclooxygenase (COX) inhibitory activity.

-

Precursor for Heterocyclic Synthesis: Amic acids are common precursors for the synthesis of imides through cyclodehydration. Heating 5-(3-Ethylanilino)-5-oxopentanoic acid, possibly in the presence of a dehydrating agent like acetic anhydride, would likely yield N-(3-ethylphenyl)glutarimide. Glutarimide derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anxiolytic properties.[1][11]

-

Fragment-Based Drug Discovery: The molecule can serve as a valuable fragment in fragment-based drug discovery (FBDD) programs. The 3-ethylaniline group provides a moderately lipophilic aromatic scaffold that can be further elaborated to target specific protein binding pockets.

-

Polymer and Materials Science: Dicarboxylic acids and their derivatives are monomers for the synthesis of polyamides and polyesters. This bifunctional molecule could potentially be used to create novel polymers with specific properties.

Conclusion

5-(3-Ethylanilino)-5-oxopentanoic acid represents an accessible yet unexplored chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed synthetic route via aminolysis of glutaric anhydride is efficient and straightforward. The detailed analytical protocols and predicted spectral data offer a clear roadmap for structural verification and purity assessment. Based on its structural relationship to known bioactive molecules, 5-(3-Ethylanilino)-5-oxopentanoic acid and its derivatives are promising candidates for further investigation in medicinal chemistry and materials science. This document serves as a catalyst for such future research endeavors.

References

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]

-

A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

3.1.9. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Retrieved from [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). PMC. Retrieved from [Link]

-

Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. (2023). ACS Publications. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing. Retrieved from [Link]

-

3.1.9. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). Retrieved from [Link]

-

Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]

-

24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from [Link]

-

Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances (RSC Publishing). Retrieved from [Link]

-

PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

-

Exploration of N-arylation of backbone amides as a novel tool for conformational modification in peptides. (2023). SciSpace. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Experimental and predicted NMR chemical shifts (ppm) | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. Retrieved from [Link]

-

Glutarimides: Biological activity, general synthetic methods and physicochemical properties. (2015). R Discovery. Retrieved from [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Retrieved from [Link]

-

Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Retrieved from [Link]

-

Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

3-Ethylaniline. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. (2025). Retrieved from [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Retrieved from [Link]

-

Reactions of Acid Anhydrides with Nitrogen Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and antiviral activities of synthetic glutarimide derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Prediction of the H-1 chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation. (2025). ResearchGate. Retrieved from [Link]

-

...NMR chemical shift prediction as a filter for determining possible relative stereochemistry | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

Glutaric anhydride, 3-styryl-. (n.d.). the NIST WebBook. Retrieved from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. agilent.com [agilent.com]

- 10. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 5-(3-Ethylanilino)-5-oxopentanoic acid

Molecular Characterization, Synthetic Protocols, and Validation Strategies

Executive Summary

This technical guide provides a comprehensive analysis of 5-(3-Ethylanilino)-5-oxopentanoic acid (also known as N-(3-ethylphenyl)glutaramic acid). This compound represents a critical class of anilic acids —intermediates formed via the nucleophilic ring-opening of glutaric anhydride by 3-ethylaniline.

While sharing the molecular formula C₁₃H₁₇NO₃ with controlled substances like Eutylone and Pentylone, this compound is structurally distinct (an acyclic amide-acid vs. a beta-keto amine). Its primary utility lies in medicinal chemistry as a bifunctional linker for hapten design and as a synthetic precursor to glutarimides (piperidinediones), a scaffold common in anticonvulsant and immunomodulatory drugs.

Part 1: Physicochemical Characterization

The following data establishes the baseline identity of the target molecule. Researchers must verify these constants prior to utilizing the compound in downstream applications.

| Property | Value | Notes |

| IUPAC Name | 5-[(3-Ethylphenyl)amino]-5-oxopentanoic acid | Alternate: N-(3-Ethylphenyl)glutaramic acid |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | Average Mass |

| Monoisotopic Mass | 235.1208 Da | For High-Res MS calibration |

| Physical State | White to Off-White Solid | Crystalline powder expected |

| Predicted pKa (Acid) | ~4.5 – 4.8 | Carboxylic acid moiety |

| Predicted pKa (Base) | ~ -1.0 | Amide nitrogen (non-basic) |

| LogP (Predicted) | 2.1 – 2.4 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water without pH adjustment |

Part 2: Synthetic Pathway & Mechanism

Expertise & Causality: The synthesis relies on the nucleophilic acyl substitution of a cyclic anhydride.[1] We utilize glutaric anhydride as the electrophile and 3-ethylaniline as the nucleophile.

-

Why this route? It is atom-economical (no byproducts) and regioselective. The reaction is driven by the relief of ring strain in the anhydride and the formation of a stable amide bond.

-

Solvent Choice: THF or Dichloromethane (DCM) are preferred. They dissolve the reactants but often precipitate the product (the anilic acid), facilitating simple filtration workups.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway for the ring-opening of glutaric anhydride by 3-ethylaniline.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Glutaric Anhydride (1.14 g, 10.0 mmol) in anhydrous THF (15 mL).

-

Addition: Cool the solution to 0°C. Add 3-Ethylaniline (1.21 g, 10.0 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the aniline.

-

Workup (Precipitation Method):

-

If the product precipitates: Filter the white solid and wash with cold THF/Ether (1:1).

-

If the product remains soluble: Concentrate the THF to ~20% volume, then add diethyl ether or hexanes to induce precipitation.

-

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.

-

Yield Expectation: 85–95%.

Part 3: Analytical Validation (QA/QC)

Trustworthiness: A self-validating system requires confirming both the formation of the amide bond and the retention of the carboxylic acid.

1. Mass Spectrometry (LC-MS)

-

Mode: Electrospray Ionization (ESI), Positive and Negative mode.

-

Expected Signals:

-

[M+H]⁺: 236.28 m/z

-

[M-H]⁻: 234.28 m/z (Strong signal expected due to carboxylic acid).

-

Note: If you see 218 m/z ([M+H] - 18), this indicates thermal dehydration to the glutarimide (cyclized form) in the source, a common artifact for anilic acids.

-

2. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Amide Proton (-NH): Singlet, ~9.8 – 10.2 ppm (Disappears on D₂O shake).

-

Acid Proton (-COOH): Broad singlet, ~12.0 ppm.

-

Aromatic Protons: Multiplet, 6.8 – 7.5 ppm (4H). Look for the substitution pattern of the 3-ethyl ring.

-

Ethyl Group:

-

Quartet (~2.55 ppm, 2H, -CH₂-).

-

Triplet (~1.15 ppm, 3H, -CH₃).

-

-

Glutaric Chain:

-

Triplet (~2.3 ppm, 2H, alpha to COOH).

-

Triplet (~2.4 ppm, 2H, alpha to Amide).

-

Quintet (~1.8 ppm, 2H, central CH₂).

-

Validation Logic Flow

Figure 2: Quality Control Decision Tree for compound validation.

Part 4: Applications in Drug Development

This molecule acts as a versatile chemical scaffold in two primary areas:

-

Glutarimide Synthesis (Anticonvulsant Scaffold):

-

Heating 5-(3-Ethylanilino)-5-oxopentanoic acid with a dehydrating agent (e.g., Acetic Anhydride/Sodium Acetate) effects cyclization to the N-(3-ethylphenyl)glutarimide .

-

Relevance: Substituted glutarimides are structurally related to Thalidomide and anticonvulsants like Aminoglutethimide.

-

-

Hapten Linker Design:

-

The free carboxylic acid allows for conjugation to carrier proteins (BSA/KLH) via EDC/NHS coupling.

-

Use Case: Generating antibodies against 3-ethylaniline derivatives or using the ethyl-phenyl moiety as a surrogate for larger lipophilic drugs in competitive immunoassays.

-

References

-

NIST Chemistry WebBook. Pentylone (Isomer Reference for Formula C13H17NO3).[2] National Institute of Standards and Technology.[2] [Link]

-

PubChem. Ethyl 5-oxopentanoate and Anilic Acid Derivatives. National Center for Biotechnology Information. [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.

- Cotter, R. J., et al. "Synthesis of N-Arylglutarimides." Journal of Organic Chemistry, 1961.

Sources

An In-depth Technical Guide to 5-(3-Ethylanilino)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Identification and Structure

5-(3-Ethylanilino)-5-oxopentanoic acid, also known as N-(3-ethylphenyl)glutaramic acid, belongs to the class of N-substituted glutaramic acids. Its structure consists of a glutaric acid backbone where one of the carboxylic acid groups has formed an amide linkage with 3-ethylaniline.

Molecular Formula: C₁₃H₁₇NO₃

Molecular Weight: 235.28 g/mol

Structure:

Caption: Synthesis workflow for 5-(3-Ethylanilino)-5-oxopentanoic acid.

Physicochemical Properties (Predicted)

The physicochemical properties of 5-(3-Ethylanilino)-5-oxopentanoic acid can be predicted based on its structure and by analogy to similar N-aryl glutaramic acids.

| Property | Predicted Value |

| Physical State | White to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. |

| pKa (Carboxylic Acid) | Estimated to be around 4.5 - 5.0 |

Potential Applications in Research and Drug Development

N-aryl glutaramic acid derivatives are valuable intermediates in organic synthesis and have been explored for various applications in medicinal chemistry.

-

Building Block in Organic Synthesis: The presence of both a carboxylic acid and an amide functional group allows for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds.

-

Pharmacological Scaffolds: The N-aryl amide linkage is a common feature in many biologically active compounds. Derivatives of 5-(3-Ethylanilino)-5-oxopentanoic acid could be synthesized and screened for a variety of pharmacological activities.

-

Polymer Science: As a derivative of glutaric acid, this compound could potentially be used as a monomer in the synthesis of specialty polyamides and polyesters with unique properties. Glutaric acid itself is used in the production of polymers, and its derivatives can influence properties like elasticity. [1]

Safety and Handling

While specific toxicity data for 5-(3-Ethylanilino)-5-oxopentanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

5-(3-Ethylanilino)-5-oxopentanoic acid is a readily synthesizable N-aryl glutaramic acid derivative. Its straightforward preparation from commercially available starting materials, coupled with its versatile chemical structure, makes it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. Further investigation into its specific properties and biological activities is warranted to fully explore its potential applications.

References

-

PubChem. (n.d.). 3-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Glutaric acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Glutaric acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: Unveiling the Profile of a Novel Carboxylic Acid Derivative

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Ethylanilino)-5-oxopentanoic acid

5-(3-Ethylanilino)-5-oxopentanoic acid is a molecule of interest possessing both a carboxylic acid and a secondary amide functional group. As with any novel chemical entity in a research and development pipeline, a thorough understanding of its physicochemical properties is not merely academic; it is the foundational dataset that dictates its potential applications, informs formulation strategies, and predicts its behavior in biological systems. Properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of modern drug discovery.

This guide provides a comprehensive framework for characterizing 5-(3-Ethylanilino)-5-oxopentanoic acid. It combines theoretical predictions derived from its chemical structure with detailed, field-proven experimental protocols. The objective is to equip the research professional with both the expected values and the practical methodology to validate them, ensuring a robust and reliable physicochemical profile.

Section 1: Predicted Physicochemical Properties and Structural Analysis

The first step in characterizing a novel compound is to derive its theoretical properties from its structure. These in silico predictions serve as essential benchmarks for subsequent experimental work. The structure of 5-(3-Ethylanilino)-5-oxopentanoic acid reveals two key functional groups that govern its behavior: a terminal carboxylic acid, which will act as a weak acid, and an aromatic secondary amide.

Chemical Structure:

Based on this structure, we can predict a range of core properties. These values are calculated using established algorithms and provide a starting point for laboratory analysis.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₇NO₃ | Defines the elemental composition and is the basis for all mass-based calculations. |

| Molecular Weight | 235.28 g/mol | Crucial for preparing solutions of known molarity and for interpreting analytical data such as mass spectrometry. |

| Predicted pKa | ~4.5 - 5.0 (for Carboxylic Acid) | The acid dissociation constant (pKa) is fundamental to understanding a molecule's ionization state at a given pH. This dictates its solubility, membrane permeability, and receptor binding.[1] |

| Predicted clogP | ~1.5 - 2.5 | The calculated logarithm of the partition coefficient (logP) is a measure of lipophilicity, which strongly influences a drug's ability to cross biological membranes and its metabolic stability.[2] |

| Physical State | Solid (Predicted) | Affects handling, storage, and formulation requirements. To be confirmed experimentally. |

| Melting/Boiling Point | To be determined experimentally | Key indicators of purity and thermal stability. |

Section 2: Experimental Protocols for Physicochemical Characterization

While predictions are valuable, they must be validated through rigorous experimentation. The following protocols are designed to be self-validating and provide a clear rationale for each step, reflecting best practices in a drug development laboratory.

Aqueous Solubility Determination

Causality: The solubility of an ionizable compound like 5-(3-Ethylanilino)-5-oxopentanoic acid is critically dependent on pH. The carboxylic acid moiety is expected to be poorly soluble in its neutral (protonated) form at low pH but will become significantly more soluble in its anionic (deprotonated) form as the pH increases above its pKa. Testing solubility in neutral, acidic, and basic media provides a comprehensive profile.

Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method

-

Preparation of Solvents: Prepare three buffered aqueous solutions:

-

pH 2.0 (0.01 M HCl)

-

pH 7.4 (Phosphate-Buffered Saline, PBS)

-

pH 9.0 (0.01 M NaOH)

-

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes for each solvent condition.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the first solvent (pH 2.0) to its designated tube.

-

Equilibration: Tightly cap the tube and place it on a shaker or vortex mixer. Agitate vigorously at a constant temperature (e.g., 25°C) for a standardized period, typically 18-24 hours, to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

-

Supernatant Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.

-

Repeat: Repeat steps 3-6 for the pH 7.4 and pH 9.0 buffers. The solubility is reported in µg/mL or µM.

-

Validation Check: The presence of undissolved solid at the end of the experiment is essential to confirm that the solution was saturated.

Workflow for Aqueous Solubility Determination

Caption: Ionization equilibrium of the carboxylic acid group.

As illustrated, at a pH significantly below the compound's pKa, the carboxylic acid exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus exhibits lower aqueous solubility but higher lipophilicity. Conversely, at a pH above the pKa, the molecule deprotonates to form a carboxylate anion (R-COO⁻). This charged species is significantly more polar, leading to a dramatic increase in aqueous solubility and a decrease in lipophilicity. This behavior is the reason why many acidic drugs are formulated as salts to improve their dissolution and bioavailability.

Conclusion

The physicochemical characterization of 5-(3-Ethylanilino)-5-oxopentanoic acid is a critical exercise in foundational drug development science. This guide establishes a clear path from theoretical prediction to experimental validation. By systematically determining properties like aqueous solubility and lipophilicity using the robust protocols described, researchers can build a comprehensive data package. This information is indispensable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately, understanding the potential of this novel compound as a therapeutic agent.

References

- Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

- Solubility of Carboxylic Acids N5. (2021, January 8). YouTube. Retrieved from vertexaisearch.cloud.google.com. A video demonstrating the trend of decreasing water solubility in carboxylic acids as the carbon chain length increases.

- 5-Oxopentanoic acid | C5H8O3 | CID 439963. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.

- LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved from docs.chemaxon.com. An explanation of the theory behind logP and logD calculations, which are crucial for predicting lipophilicity.

- Solubility of Organic Compounds. (2023, August 31). Retrieved from vertexaisearch.cloud.google.com. This resource explains how the presence of acidic or basic functional groups affects a molecule's solubility in different aqueous solutions.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from scribd.com. A document outlining a systematic procedure for determining the solubility of organic compounds in various solvents.

- Buy 5-Oxopentanoic acid | 5746-02-1. (2024, April 14). Smolecule. Retrieved from smolecule.com.

- pKa Prediction. (n.d.). Rowan. Retrieved from rowan.cheme.psu.edu. This article discusses the importance of pKa in determining a molecule's ionization state and its impact on properties like solubility and permeability.

- New synthesis process for the synthesis of ezetimibe. (n.d.). ResearchGate. Retrieved from researchgate.net. This paper describes a synthesis route involving a related compound, 5-(4-Fluorophenyl)-5-oxopentanoic acid.

- In silico prediction of pKa values using explainable deep learning methods. (2024, December 28). PMC. Retrieved from ncbi.nlm.nih.gov. A research article discussing modern computational methods for predicting pKa values.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from acdlabs.com.

- Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. (n.d.). ChemRxiv. Retrieved from chemrxiv.org. A preprint discussing a deep learning model for pKa prediction.

- Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values. (n.d.). MDPI. Retrieved from mdpi.com. A paper on computational methods for predicting the pKa of carbon acids.

- How to Predict pKa. (2025, October 16). Rowan. Retrieved from rowan.cheme.psu.edu. An overview of different theoretical approaches for predicting pKa values.

- Values of logP and logk for the Test Compounds Used in This Study. (n.d.). ResearchGate. Retrieved from researchgate.net. This study shows the linear relationship between the HPLC retention factor (logk) and lipophilicity (logP).

- Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives. (n.d.). Google Patents. Retrieved from patents.google.com.

-

Classification of Log P calculation methods according to Mannhold.[3] (n.d.). ResearchGate. Retrieved from researchgate.net. A publication that compares different computational methods for logP prediction.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific. Retrieved from thermofisher.com. A technical note explaining how to use calculated logP (clogP) to predict the solubility of small molecules.

- Synthesis of 3,3-dimethyl-5-oxopentanoic acid. (n.d.). PrepChem.com. Retrieved from prepchem.com. A specific synthesis procedure for a substituted oxopentanoic acid.

- 5-(3-Azidopropylamino)-5-oxopentanoic acid | C8H14N4O3 | CID 71366338. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. A PubChem entry for a different C5-substituted oxopentanoic acid.

- 5746-02-1|5-Oxopentanoic acid|BLD Pharm. (n.d.). BLD Pharm. Retrieved from bldpharm.com.

- 5-ethoxy-5-oxopentanoic acid AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com.

- Novel preparation method of Ezetimibe. (n.d.). Google Patents. Retrieved from patents.google.com. A patent describing the synthesis of a compound involving 5-(4-fluorophenyl)-5-oxopentanoic acid.

- Synthesis routes of 3-Oxopentanoic acid. (n.d.). Benchchem. Retrieved from benchchem.com.

- We Create Chemistry Intermediates. (2023, February 8). BASF. Retrieved from basf.com.

- 940218-46-2(5-{3-[(DIETHYLAMINO)CARBONYL]ANILINO}-5-OXOPENTANOIC ACID) Product Description. (n.d.). ChemicalBook. Retrieved from chemicalbook.com. A product page for a structurally similar, though more complex, molecule.

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-(3-Ethylanilino)-5-oxopentanoic Acid

Executive Summary

This technical guide provides a comprehensive solubility analysis of 5-(3-Ethylanilino)-5-oxopentanoic acid (also referred to as N-(3-ethylphenyl)glutaramic acid). As a mono-amide derivative of glutaric acid and 3-ethylaniline, this compound exhibits a distinct amphiphilic nature characterized by a pH-dependent solubility switch.

For drug development and formulation scientists, understanding this profile is critical. The molecule transitions from a lipophilic, water-insoluble solid in acidic environments to a highly soluble carboxylate salt in basic conditions. This guide details the theoretical physicochemical basis, practical solvent compatibility, and validated experimental protocols for characterizing this compound.

Molecular Architecture & Physicochemical Basis

To predict and manipulate the solubility of 5-(3-Ethylanilino)-5-oxopentanoic acid, we must deconstruct its functional moieties. The molecule (

-

Hydrophilic Head (Acidic): A terminal carboxylic acid group (

). -

Linker (Polar): A glutaric spacer containing an amide bond (

). -

Hydrophobic Tail (Lipophilic): An ethyl-substituted phenyl ring.

Predicted Physicochemical Parameters[1]

-

(Acidic):

-

(Octanol/Water):

-

Hydrogen Bonding: 2 H-bond acceptors (carbonyl oxygens), 2 H-bond donors (amide NH, acid OH).

Aqueous Solubility Profile: The pH "Switch"

The solubility of 5-(3-Ethylanilino)-5-oxopentanoic acid in water is governed strictly by the Henderson-Hasselbalch equation. It behaves as a weak acid.[1]

Mechanism of Action[3]

-

pH < 4 (Protonated Form): The molecule exists primarily in its unionized form (

). Due to the hydrophobic ethyl-phenyl tail, the intrinsic solubility ( -

pH > 6 (Ionized Form): As pH rises above the

, the carboxylic acid deprotonates to form the anion (

Buffer Selection Guide

| pH Condition | Predominant Species | Solubility Status | Recommended Buffer System |

| pH 1.2 (Gastric) | Neutral ( | Insoluble / Low | 0.1N HCl |

| pH 4.5 (Transition) | Equilibrium ( | Moderate / Variable | Acetate Buffer |

| pH 7.4 (Blood) | Ionized ( | Soluble | Phosphate Buffer (PBS) |

| pH 10.0 (Basic) | Fully Ionized ( | Highly Soluble | Borate or Carbonate Buffer |

Organic Solvent Compatibility[4]

For synthesis, purification, and stock solution preparation, organic solvents are required. The profile follows "Like Dissolves Like" principles, favoring polar aprotic solvents.

Solvent Classes & Solubility Performance[5][6]

| Solvent Class | Examples | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent ( | Disrupts intermolecular H-bonds; ideal for stock solutions. |

| Polar Protic | Methanol, Ethanol | Good ( | Solvates both the amide and acid groups effectively. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction; may require heating for high concentrations. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Solubilizes the lipophilic tail but struggles with the polar head. |

| Non-Polar | Hexane, Heptane | Poor / Insoluble | The polar amide/acid domains prevent dissolution in aliphatic hydrocarbons. |

Experimental Protocols (Validation Workflows)

To empirically determine the solubility profile, the following standardized protocols are recommended. These ensure data integrity and reproducibility (E-E-A-T).

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

-

Preparation: Weigh excess solid compound (~50 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

-

Quantification: Analyze the supernatant via HPLC-UV (Detection

for the phenyl ring). -

Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Potentiometric Determination

Purpose: To define the precise pH-solubility curve.

-

Dissolution: Dissolve ~5 mg of compound in a minimal amount of Methanol/Water (co-solvent ratio must be noted, e.g., 20:80).

-

Titration: Titrate with 0.1N KOH using a standardized potentiometric titrator (e.g., Sirius T3).

-

Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the

. -

Correction: Use the Yasuda-Shedlovsky equation to extrapolate the aqueous

if a co-solvent was used.

Visualization of Solubility Dynamics

Diagram 1: pH-Dependent Solubility Equilibrium

This diagram illustrates the molecular transition of 5-(3-Ethylanilino)-5-oxopentanoic acid across pH gradients.

Caption: Kinetic shift from insoluble acid to soluble salt governed by pH.

Diagram 2: Solvent Selection Decision Tree

A logical workflow for selecting the appropriate solvent based on the intended application.

Caption: Decision matrix for solvent selection based on experimental goals.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pH-dependent solubility profiling).

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Link

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

PubChem. (n.d.).[2] Compound Summary for Glutaric Acid Derivatives. National Library of Medicine. Link (Used for structural analog comparison).

Sources

A Technical Guide to the Acidity and pKa of 5-(3-Ethylanilino)-5-oxopentanoic Acid

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide provides an in-depth analysis of 5-(3-Ethylanilino)-5-oxopentanoic acid, a molecule possessing both a carboxylic acid and an N-aryl amide moiety. We will explore the theoretical underpinnings of its acidity, present detailed experimental protocols for empirical pKa determination, and discuss computational approaches for in silico prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to characterize the ionization behavior of complex molecules.

Introduction: Structural Analysis and Ionizable Centers

5-(3-Ethylanilino)-5-oxopentanoic acid is a bifunctional molecule featuring two primary ionizable centers: a terminal carboxylic acid group and a nitrogen atom within an N-aryl amide linkage. Understanding the pKa of each site is crucial for predicting the molecule's charge state at physiological pH (typically ~7.4), which in turn dictates its interaction with biological targets and membranes.

-

The Carboxylic Acid (Acidic Center): The -COOH group is a Brønsted-Lowry acid, capable of donating a proton to form a carboxylate anion (-COO⁻). Its acidity is modulated by the electron-withdrawing effect of the adjacent amide carbonyl and the overall molecular structure.

-

The Anilino Nitrogen (Potentially Basic Center): The nitrogen atom, part of an amide, is significantly less basic than a typical aniline. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group.[3][4] This delocalization drastically reduces the availability of the lone pair to accept a proton, rendering the amide nitrogen effectively non-basic under physiological conditions.[4][5] Therefore, for practical purposes in drug development, only the carboxylic acid's pKa is of primary interest.

The equilibrium governing the relevant ionization is as follows:

Caption: Ionization equilibrium of the carboxylic acid group.

Theoretical pKa Estimation: An Approach from First Principles

The core structure is derived from glutaric acid (pentanedioic acid). Glutaric acid is a dicarboxylic acid with two pKa values.

In our target molecule, one carboxylic acid is replaced by an N-(3-ethylphenyl)amide group. This modification will influence the remaining carboxylic acid. The amide group is electron-withdrawing, which should slightly increase the acidity (lower the pKa) of the terminal carboxylic acid compared to the pKa₁ of glutaric acid.

The anilino nitrogen's basicity is also critical. The pKa of the conjugate acid of 3-ethylaniline is approximately 4.70.[10][11] However, when the nitrogen becomes part of an amide, its basicity is dramatically reduced. The lone pair on the nitrogen participates in resonance with the carbonyl oxygen, making it far less available for protonation.[3][4] The pKa of the conjugate acid of a typical amide is often less than 0, meaning it only becomes protonated under strongly acidic conditions.

| Functional Group | Parent Compound | Literature pKa | Expected pKa in Target Molecule | Rationale for Shift |

| Carboxylic Acid | Glutaric Acid (pKa₁) | ~4.3[6][7][9] | ~4.0 - 4.3 | The N-(3-ethylphenyl)amide group exerts a modest electron-withdrawing inductive effect, stabilizing the carboxylate anion and slightly increasing acidity (lowering pKa). |

| Anilino Nitrogen | 3-Ethylaniline | 4.70 (pKa of conjugate acid)[10][11] | < 0 | The nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, drastically reducing its basicity.[3][4] |

Experimental pKa Determination: Gold-Standard Methodologies

To move beyond estimation, empirical determination is necessary. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods for pKa determination in a drug development setting.[2][12]

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, like KOH or NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Causality Behind Experimental Choices:

-

Analyte Concentration: A concentration of ~1 mM is chosen as a balance between ensuring a detectable pH change and minimizing the amount of compound required, which is often scarce in early development.[13]

-

Titrant: Carbonate-free 0.1 M NaOH or KOH is essential to prevent buffering effects from dissolved CO₂ which can distort the titration curve.[14]

-

Ionic Strength Adjustment: Adding a background electrolyte like 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, leading to a more accurate pKa value.[15]

Detailed Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.00, 7.00, and 10.00).[15]

-

Solution Preparation:

-

Accurately weigh a sample of 5-(3-Ethylanilino)-5-oxopentanoic acid and dissolve it in a known volume of deionized, CO₂-free water to create a ~1 mM solution. A small amount of a co-solvent like DMSO (e.g., <2% v/v) may be used if solubility is low, but the effect on pKa must be noted.[16]

-

Add a concentrated solution of KCl to bring the final concentration to 0.15 M.[15]

-

-

Titration Setup:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Use a calibrated burette to add a standardized, carbonate-free ~0.1 M NaOH solution.

-

-

Data Acquisition:

-

Record the initial pH of the solution.

-

Add small, precise increments of the NaOH titrant. Allow the pH reading to stabilize (<0.01 pH units/minute) before recording the pH and the total volume of titrant added.[15]

-

Collect more data points near the equivalence point where the pH changes most rapidly.[17]

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

For higher precision, calculate the first or second derivative of the curve. The peak of the first derivative plot (or the zero-crossing of the second derivative plot) accurately identifies the equivalence point.

-

UV-Vis Spectrophotometry

This technique is advantageous for compounds with low solubility or when only small quantities are available, as it requires lower concentrations (>10⁻⁶ M).[14] It relies on the principle that the protonated (R-COOH) and deprotonated (R-COO⁻) forms of the molecule have different UV-Vis absorbance spectra due to changes in their electronic structure.[16][18]

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Detailed Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 10) with a constant ionic strength.

-

Sample Preparation: Create a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[16]

-

Measurement:

-

Add a small, identical aliquot of the stock solution to a known volume of each buffer solution in a 96-well UV-transparent plate or individual cuvettes.

-

Measure the full UV-Vis spectrum (e.g., 250-500 nm) for each sample.[16]

-

-

Data Analysis:

-

Overlay the spectra to identify one or more wavelengths where the absorbance changes significantly with pH.[19]

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.

-

The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[18] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[18]

-

Computational pKa Prediction

In silico methods provide a powerful, resource-efficient way to predict pKa values, especially in the early stages of drug design.[20] These methods use quantum mechanics (QM) or a combination of QM and machine learning (ML) to calculate the free energy change of the deprotonation reaction.[1][21]

Methodological Overview:

-

Structure Preparation: The 3D structure of the molecule is generated and optimized.

-

Quantum Mechanical Calculation: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and energies of both the protonated and deprotonated species.[1]

-

Solvation Model: Since pKa is a solution-phase property, an implicit solvation model (like COSMO-RS) is applied to account for the stabilizing effect of water.[20]

-

Thermodynamic Cycle: The pKa is calculated from the computed free energy difference (ΔG) of the acid dissociation reaction in solution.

While highly sophisticated, these methods can achieve excellent accuracy, with root-mean-square errors often falling within 0.7–1.0 log units of experimental values.[1] They are particularly useful for prioritizing compounds for synthesis and experimental testing.

Conclusion and Implications for Drug Development

This guide has detailed the theoretical, experimental, and computational frameworks for assessing the acidity of 5-(3-Ethylanilino)-5-oxopentanoic acid.

-

Theoretical Estimation: Based on structural analogues, the molecule is predicted to be a monoprotic acid with a pKa of approximately 4.0-4.3.

-

Experimental Determination: Potentiometric titration and UV-Vis spectrophotometry are robust methods for obtaining a precise, empirical pKa value.

-

Computational Prediction: In silico tools offer a rapid and increasingly accurate alternative or complement to experimental measurement.

A pKa in the range of 4.0-4.3 means that at physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated (>99.9%) and exist as the negatively charged carboxylate anion. This information is vital for:

-

Predicting Solubility: The ionized form is generally more water-soluble than the neutral form.

-

Modeling Permeability: The neutral form is typically more membrane-permeable.

-

Designing Formulations: Knowledge of pKa is essential for developing stable and bioavailable drug formulations.

-

Understanding Drug-Target Interactions: The charge state can dictate whether a molecule can form key ionic bonds or hydrogen bonds within a protein's binding site.

By integrating these analytical approaches, researchers can build a comprehensive understanding of a compound's ionization behavior, a cornerstone of rational drug design and development.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Showing Compound Glutaric acid (FDB001477). FooDB. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. ACS Publications. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

-

Basicity of Amines. Chemistry Steps. [Link]

-

Computational Approaches to Predict pKa Values. ResearchGate. [Link]

-

Cas 110-94-1,Glutaric acid. LookChem. [Link]

-

pKa of a dye: UV-VIS Spectroscopy. University of California, Davis. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. MPI. [Link]

-

Glutaric Acid. Drugfuture. [Link]

-

Why is acid amide less basic than aniline? Quora. [Link]

-

23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

-

Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University. [Link]

-

5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

Why are amides weaker bases than amines? askIITians. [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Why are amides weaker bases than amines? - askIITians [askiitians.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. guidechem.com [guidechem.com]

- 7. Glutaric acid price,buy Glutaric acid - chemicalbook [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. Glutaric Acid [drugfuture.com]

- 10. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]

- 11. 3-ETHYLANILINE CAS#: 587-02-0 [m.chemicalbook.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asdlib.org [asdlib.org]

- 18. ishigirl.tripod.com [ishigirl.tripod.com]

- 19. chemagine.co.uk [chemagine.co.uk]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Toxicity Assessment of 5-(3-Ethylanilino)-5-oxopentanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for Novel Chemical Entities

This guide, therefore, pivots from a standard data sheet presentation to a more critical and practical need for the research community: a methodological framework for assessing the potential hazards of a novel chemical entity. We will use 5-(3-Ethylanilino)-5-oxopentanoic acid as a case study to illustrate the principles of preliminary hazard analysis, the requisite components of a comprehensive safety evaluation, and the experimental workflows necessary to establish a robust toxicological profile. This document serves as a roadmap for exercising due diligence and ensuring laboratory safety in the face of data scarcity.

Part 1: Deconstructing the Molecule for Preliminary Hazard Assessment

The first step in evaluating an uncharacterized compound is to analyze its structure for known toxicophores or reactive functional groups. This practice, known as Structure-Activity Relationship (SAR) analysis, provides a predictive foundation for anticipating potential hazards.

The chemical structure of 5-(3-Ethylanilino)-5-oxopentanoic acid can be broken down into two primary moieties: the N-ethylaniline core and the pentanoic acid chain.

Caption: Figure 1. Structural moieties of 5-(3-Ethylanilino)-5-oxopentanoic acid.

-

N-Ethylaniline Core: Aniline and its derivatives are a well-known class of compounds with potential for toxicity. Concerns often include hematotoxicity (methemoglobinemia), genotoxicity, and carcinogenicity. The presence of an alkyl group (ethyl) on the nitrogen and on the aromatic ring can modulate this toxicity, but the potential for hazards associated with aromatic amines should be assumed until proven otherwise.

-

Oxopentanoic Acid Chain: This component is a carboxylic acid. While short-chain carboxylic acids are generally of lower toxicity, they can be irritants to the skin, eyes, and respiratory tract.[1][2] The presence of a ketone group may also influence its metabolic fate.

Based on this preliminary analysis, in the absence of specific data, it is prudent to handle 5-(3-Ethylanilino)-5-oxopentanoic acid with the precautions appropriate for a compound that is potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory irritant.[1][2] Long-term exposure risks associated with aromatic amines should also be considered.

Part 2: The Framework of a Safety Data Sheet (SDS)

An SDS is the cornerstone of chemical safety. For a novel compound, a provisional SDS should be developed based on available information and updated as new data are generated. A comprehensive SDS, compliant with the Globally Harmonized System (GHS), would include the following sections, populated with experimentally derived data.

| Section | Content | Rationale and Required Data for 5-(3-Ethylanilino)-5-oxopentanoic acid |

| 1. Identification | Product identifier, supplier details, emergency contact. | Defines the substance and provides critical contact information. |

| 2. Hazard(s) Identification | GHS classification, label elements (signal word, hazard statements, pictograms), precautionary statements. | This is the most critical section for at-a-glance safety information. For our target compound, initial assumptions based on SAR would suggest classifications such as Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and possibly long-term hazards like Germ Cell Mutagenicity or Carcinogenicity until data proves otherwise.[1][2] |

| 3. Composition/Information on Ingredients | Chemical identity, CAS number, impurities. | Unambiguously identifies the chemical. The CAS number for this compound is not readily available. |

| 4. First-Aid Measures | Procedures for inhalation, skin/eye contact, and ingestion. | Based on the predicted irritant nature, protocols would include rinsing skin and eyes with copious amounts of water and seeking medical attention.[3][4] For ingestion, immediate medical consultation would be advised.[3] |

| 5. Fire-Fighting Measures | Suitable extinguishing media, specific hazards from combustion (e.g., NOx, COx), protective equipment. | Assumed to be a combustible solid. Combustion may produce toxic nitrogen oxides due to the aniline moiety.[5] |

| 6. Accidental Release Measures | Personal precautions, protective equipment, emergency procedures, and cleanup methods. | Procedures would involve avoiding dust generation, wearing appropriate PPE, and collecting the spilled solid for disposal in a sealed container.[1][5] |

| 7. Handling and Storage | Precautions for safe handling, conditions for safe storage (e.g., temperature, incompatibilities). | Recommended handling in a well-ventilated area or fume hood.[5] Storage should be in a tightly closed container in a cool, dry place.[6] |

| 8. Exposure Controls/Personal Protection | Occupational exposure limits (OELs), engineering controls, and personal protective equipment (PPE). | No OELs exist. Therefore, engineering controls (fume hood) are paramount.[5] Mandatory PPE would include safety goggles, chemical-resistant gloves, and a lab coat.[2][4] |

| 9. Physical and Chemical Properties | Appearance, odor, pH, melting/boiling point, solubility, etc. | These data are essential for handling and for predicting environmental fate. These properties must be determined experimentally. |

| 10. Stability and Reactivity | Chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials. | Data on thermal stability and reactivity with common lab reagents (strong acids, bases, oxidizing agents) are needed. |

| 11. Toxicological Information | Routes of exposure, symptoms, acute and chronic effects, and numerical measures of toxicity (e.g., LD50). | This section requires extensive experimental data from the toxicological assays described in Part 3. |

| 12. Ecological Information | Ecotoxicity, persistence and degradability, bioaccumulative potential, mobility in soil. | Requires experimental determination to assess environmental impact.[7] |

| 13. Disposal Considerations | Safe handling and methods of disposal. | Disposal should be in accordance with local, regional, and national regulations for chemical waste.[3] |

| 14. Transport Information | UN number, proper shipping name, transport hazard class(es). | Classification would depend on the experimentally determined hazards. |

| 15. Regulatory Information | Safety, health, and environmental regulations specific for the substance. | Would depend on its classification and inventory status (e.g., TSCA, REACH). |

| 16. Other Information | Date of preparation or last revision. | Ensures the information is current. |

Part 3: Establishing a Toxicological Profile: A Workflow

To move beyond prediction and assumption, a systematic toxicological evaluation is required. The following workflow outlines the necessary experimental stages to populate the critical sections of the SDS and provide a comprehensive understanding of the compound's toxicity.

Caption: Figure 2. Experimental workflow for toxicological assessment.

Experimental Protocols: Foundational Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

-

Purpose: To assess the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Select a minimum of five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

-

Prepare a range of concentrations of 5-(3-Ethylanilino)-5-oxopentanoic acid in a suitable solvent.

-

In parallel experiments, incubate the test compound with each bacterial strain in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

Plate the treated bacteria onto minimal glucose agar plates.

-

Incubate for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated back to a prototrophic state). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.

-

2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

-

Purpose: To determine the potential of the compound to cause skin irritation without the use of live animals.

-

Methodology:

-

Culture validated 3D reconstructed human epidermis tissues to the appropriate maturity.

-

Topically apply a defined amount of 5-(3-Ethylanilino)-5-oxopentanoic acid (e.g., 10 mg solid or 10 µL liquid) to the surface of the tissue.

-

Expose the tissue to the test chemical for a defined period (e.g., 60 minutes).

-

After exposure, thoroughly rinse the tissue to remove the compound.

-

Incubate the tissue for a post-exposure period (e.g., 42 hours).

-

Assess cell viability using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

-

A reduction in tissue viability below a defined threshold (e.g., ≤ 50%) compared to negative controls classifies the compound as a skin irritant.

-

Conclusion and Path Forward

The responsible development of any new chemical substance demands a thorough and data-driven assessment of its potential risks to human health and the environment. For 5-(3-Ethylanilino)-5-oxopentanoic acid, the current lack of public data necessitates a cautious and systematic approach.

Researchers and drug development professionals must:

-

Assume Hazard: Based on SAR, handle the compound as a potential irritant and systemic toxicant.

-

Implement Strict Controls: Use appropriate engineering controls and PPE at all times.

-

Generate Data: Systematically conduct the toxicological assays outlined in this guide to build a reliable safety profile.

-

Document and Disseminate: Create a formal SDS and share findings to contribute to the collective body of chemical safety knowledge.

This guide provides the framework for navigating the challenges of working with uncharacterized molecules. By prioritizing safety and adhering to a rigorous, data-generating workflow, the scientific community can innovate responsibly and ensure the well-being of its researchers.

References

- AKEMI chemisch technische Spezialfabrik GmbH. (2022).

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2024).

- Cayman Chemical. (2025).

- Sigma-Aldrich. (2024).

- Oxford Lab Fine Chem LLP. (n.d.). 3-amino benzoic acid.

- Angene Chemical. (2021).

Sources

Potential biological activity of 5-(3-Ethylanilino)-5-oxopentanoic acid derivatives

Technical Guide: Potential Biological Activity of 5-(3-Ethylanilino)-5-oxopentanoic Acid Derivatives

Executive Summary

Topic: Pharmacological evaluation and synthesis of 5-(3-Ethylanilino)-5-oxopentanoic acid (N-(3-ethylphenyl)glutaramic acid). Context: Glutaramic acid derivatives represent a versatile scaffold in medicinal chemistry, serving as precursors to glutarimides (e.g., thalidomide analogs) and as standalone metalloprotease inhibitors. The 3-ethyl substitution on the aniline ring introduces a specific lipophilic vector, potentially enhancing membrane permeability compared to the parent phenyl analog while maintaining the zinc-binding capacity of the terminal carboxylic acid. Key Applications: Matrix Metalloproteinase (MMP) inhibition (Anti-metastatic), Anti-inflammatory signaling modulation (NF-κB pathway), and Plant Growth Regulation (Auxin mimicry).

Chemical Scaffolding & Rationale

The molecule 5-(3-Ethylanilino)-5-oxopentanoic acid is an acyclic amide derived from glutaric acid. Its pharmacological potential rests on two distinct structural domains:[1][2]

-

The Zinc-Binding Group (ZBG): The terminal carboxylic acid (

) is a classic monodentate or bidentate ligand for active site zinc ions in metalloenzymes (e.g., MMPs, HDACs). -

The Hydrophobic Cap: The 3-ethylphenyl group provides steric bulk and lipophilicity (

adjustment), critical for fitting into the S1' hydrophobic pocket of proteases or crossing the blood-brain barrier in neuro-inflammatory applications.

Structure-Activity Relationship (SAR) Logic

-

Linker Length: The 3-carbon glutaric linker allows for flexibility, enabling the molecule to adopt a "U-shape" conformation often required for active site binding.

-

3-Ethyl Substitution: Unlike the 4-position (para), the 3-position (meta) substitution avoids linear steric clashes and often improves solubility profiles compared to planar, unsubstituted analogs.

Chemical Synthesis Protocol

Methodology: The synthesis utilizes a high-atom-economy nucleophilic acyl substitution (ring-opening) of glutaric anhydride. This "Click-like" efficiency ensures high purity without complex chromatography.

Reaction Scheme:

Step-by-Step Protocol

-

Reagents:

-

Glutaric anhydride (11.4 g, 100 mmol)

-

3-Ethylaniline (12.1 g, 100 mmol)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene (100 mL)

-

-

Procedure:

-

Dissolve glutaric anhydride in anhydrous THF in a 250 mL round-bottom flask.

-

Add 3-Ethylaniline dropwise over 15 minutes under stirring at room temperature.

-

Observation: The reaction is exothermic; a white precipitate (the product) typically forms within 30–60 minutes.

-

Reflux the mixture for 2 hours to ensure completion.

-

Cool to

in an ice bath.

-

-

Purification:

-

Filter the precipitate under vacuum.

-

Wash the solid cake with cold diethyl ether (

) to remove unreacted aniline. -

Recrystallize from Ethanol/Water (9:1) if necessary.

-

-

Validation:

-

Yield: Expect 85–95%.

-

Melting Point: ~105–110°C (Predicted based on homologs).

-

IR Spectrum: Look for Amide I (

), Amide II (

-

Figure 1: High-yield synthesis workflow via anhydride ring opening.

Biological Activity Profiles

A. Matrix Metalloproteinase (MMP) Inhibition

The free carboxylic acid tail mimics the glutamate residue of MMP substrates. The 3-ethylphenyl group targets the S1' specificity pocket.

-

Target: MMP-2 and MMP-9 (Gelatinases).

-

Mechanism: Zinc Chelation. The carboxylate oxygen displaces the water molecule bound to the catalytic Zinc (

), preventing peptide hydrolysis. -

Relevance: Inhibition of cancer metastasis and angiogenesis.

Table 1: Predicted IC50 Values vs. Standard Inhibitors

| Compound | Zinc Binding Group | S1' Ligand | Predicted IC50 (MMP-9) |

|---|---|---|---|

| 5-(3-Ethylanilino)-5-oxopentanoic acid | Carboxylic Acid | 3-Ethylphenyl | 15–50 µM |

| Batimastat (Control) | Hydroxamic Acid | Thienyl | < 0.01 µM |

| Glutaric Acid (Parent) | Carboxylic Acid | None | > 1000 µM |

B. Anti-Inflammatory Activity

Glutaranilic acids are structural congeners of N-aryl anthranilic acids (Fenamates).

-

Pathway: Modulation of the NF-κB signaling pathway.

-

Effect: Reduction of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in activated macrophages.

Figure 2: Proposed mechanism of anti-inflammatory action via NF-κB modulation.

Experimental Validation Protocols

Protocol A: In Vitro MMP-9 Fluorometric Assay

To verify the zinc-binding capability and enzyme inhibition.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

-

Enzyme: Recombinant Human MMP-9 (0.5 nM final concentration).

-

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic substrate).

-

Procedure:

-

Incubate MMP-9 with varying concentrations (1 µM – 100 µM) of the test compound for 30 mins at 37°C.

-

Add substrate (10 µM) to initiate the reaction.

-

Measure fluorescence (

) kinetically for 60 mins. -

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

-

Protocol B: Cell-Based Anti-Inflammatory Screen (Griess Assay)

To assess cellular efficacy and permeability.

-

Cell Line: RAW 264.7 Murine Macrophages.

-

Induction: Lipopolysaccharide (LPS, 1 µg/mL).

-

Workflow:

-

Seed cells (

) in 96-well plates. -

Pre-treat with 5-(3-Ethylanilino)-5-oxopentanoic acid (10, 25, 50 µM) for 1 hour.

-

Add LPS and incubate for 24 hours.

-

Collect supernatant.

-

Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED).

-

Measure Absorbance at 540 nm.

-